

NIR-797 Isothiocyanate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

Cat. No.: B15554533

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **NIR-797 isothiocyanate**, a near-infrared fluorescent dye. This document details its core spectral properties, experimental protocols for its use in labeling biological molecules, and methods for characterizing its performance. The information is intended to assist researchers in the effective application of this versatile fluorophore in various research and drug development contexts.

Core Properties of NIR-797 Isothiocyanate

NIR-797 isothiocyanate is a cyanine dye designed for the fluorescent labeling of proteins, antibodies, and other biomolecules. Its isothiocyanate group readily reacts with primary and secondary amines, forming stable thiourea bonds. The key characteristics of this dye are summarized below.

Property	Value	Source
Excitation Maximum (λ_{ex})	795 nm (in 0.1 M phosphate buffer, pH 7.0)	
Emission Maximum (λ_{em})	817 nm (in 0.1 M phosphate buffer, pH 7.0)	
Molecular Formula	C45H50N3NaO6S4	[1]
Molecular Weight	880.14 g/mol	[1]
CAS Number	152111-91-6	[1][2]
Appearance	Powder	
Solubility	Soluble in ethanol and DMSO	[3][4]

Experimental Protocols

Detailed methodologies for the effective use of **NIR-797 isothiocyanate** in common laboratory applications are provided below. These protocols are based on established methods for similar isothiocyanate-based dyes and should be optimized for specific experimental conditions.

Protein Labeling with NIR-797 Isothiocyanate

This protocol outlines the steps for conjugating **NIR-797 isothiocyanate** to a protein, such as an antibody.

Materials:

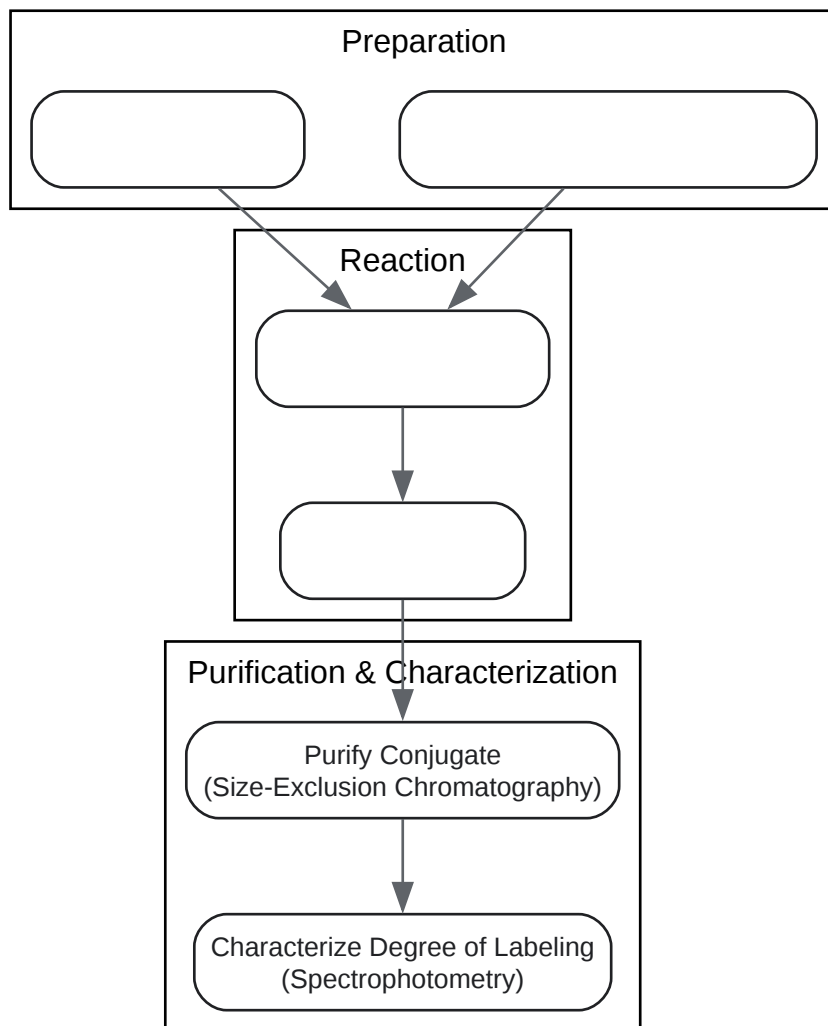
- **NIR-797 isothiocyanate**
- Protein to be labeled (e.g., antibody at 1-2 mg/mL in amine-free buffer like PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
- Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)

- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Prepare Protein Solution: Ensure the protein solution is free of amine-containing substances (e.g., Tris, glycine, sodium azide). If necessary, dialyze the protein against a suitable buffer such as phosphate-buffered saline (PBS).
- Prepare Dye Stock Solution: Immediately before use, dissolve **NIR-797 isothiocyanate** in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
- Conjugation Reaction:
 - Slowly add a calculated amount of the **NIR-797 isothiocyanate** stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Stop the Reaction: Add the quenching reagent to the reaction mixture to consume any unreacted dye. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 795 nm (for NIR-797).

Protein Labeling Workflow with NIR-797 Isothiocyanate



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Workflow for labeling proteins with **NIR-797 isothiocyanate**.

Cell Staining for Flow Cytometry

This protocol provides a general guideline for staining cells with an **NIR-797 isothiocyanate**-labeled antibody for flow cytometry analysis.

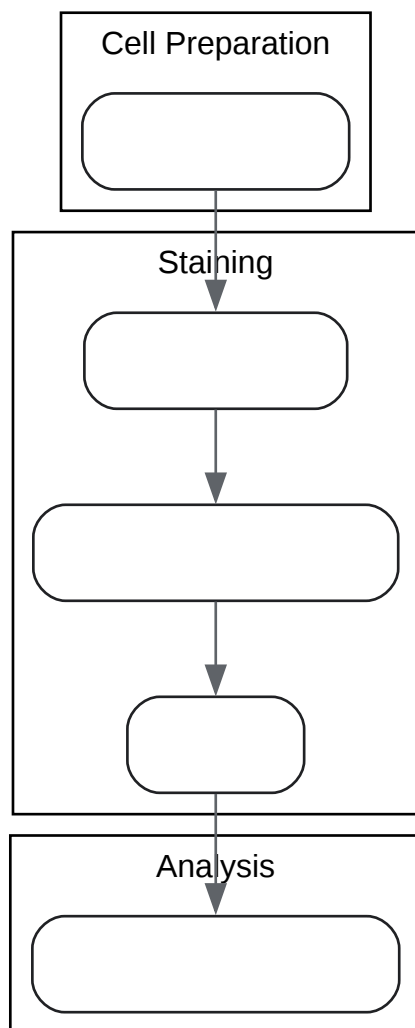
Materials:

- Cells in suspension
- **NIR-797 isothiocyanate**-labeled antibody
- Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fixation Buffer (optional, e.g., 4% paraformaldehyde)
- Permeabilization Buffer (optional, for intracellular staining)
- Flow Cytometer with appropriate laser and filters for near-infrared detection

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in staining buffer.
- Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking agent (e.g., Fc block) for 10-15 minutes at 4°C.
- Staining: Add the **NIR-797 isothiocyanate**-labeled antibody at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
- Fixation and Permeabilization (for intracellular targets): If staining intracellular antigens, fix and permeabilize the cells according to standard protocols before and during the staining step.
- Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer equipped with a laser that can excite at or near 795 nm and a detector that can capture emission around 817 nm.

Cell Staining Workflow for Flow Cytometry



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Workflow for staining cells for flow cytometry analysis.

Determination of Molar Extinction Coefficient and Quantum Yield

Accurate determination of the molar extinction coefficient (ϵ) and quantum yield (Φ) is crucial for the quantitative use of fluorescent dyes.

Molar Extinction Coefficient (ϵ)

The molar extinction coefficient can be determined using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Procedure:

- Prepare a stock solution of **NIR-797 isothiocyanate** of a known concentration in a suitable solvent (e.g., DMSO).
- Make a series of dilutions of the stock solution.
- Measure the absorbance of each dilution at the excitation maximum (795 nm).
- Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.

Fluorescence Quantum Yield (Φ)

The quantum yield is typically determined by a relative method, comparing the fluorescence of the sample to a standard with a known quantum yield.

Procedure:

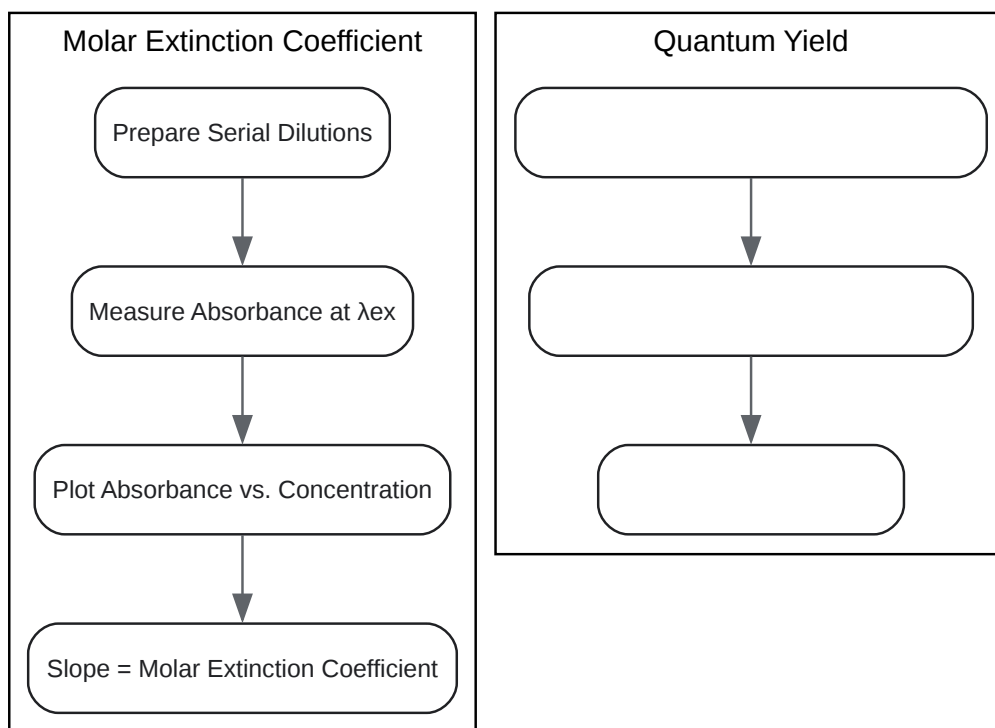
- Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to **NIR-797 isothiocyanate**.
- Prepare a series of dilutions of both the **NIR-797 isothiocyanate** and the standard in the same solvent.
- Measure the absorbance and fluorescence emission spectra of each solution, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
- Calculate the integrated fluorescence intensity of the sample and the standard.
- The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.

Determination of Photophysical Properties



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Workflow for determining molar extinction coefficient and quantum yield.

This technical guide provides essential information and standardized protocols for the application of **NIR-797 isothiocyanate** in research. For optimal results, it is recommended that researchers adapt these protocols to their specific experimental setups and requirements.

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